molecular formula C4H7F2N B1322466 3,3-Difluorocyclobutanamine CAS No. 791061-00-2

3,3-Difluorocyclobutanamine

Cat. No. B1322466
M. Wt: 107.1 g/mol
InChI Key: RKATWUBDSJHPEV-UHFFFAOYSA-N
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Description

3,3-Difluorocyclobutanamine is a chemical compound with the empirical formula C4H7F2N . It is used in the preparation of piperazinyl antiviral agents as well as kinase inhibitors .


Molecular Structure Analysis

The molecular weight of 3,3-Difluorocyclobutanamine is 107.10 g/mol . The empirical formula (Hill Notation) is C4H7F2N . The InChI string is InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2 .


Physical And Chemical Properties Analysis

The molecular weight of 3,3-Difluorocyclobutanamine is 107.10 g/mol . The empirical formula (Hill Notation) is C4H7F2N . The InChI string is InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4;/h3H,1-2,7H2 .

Scientific Research Applications

Brain Tumor Imaging

The synthesis and evaluation of syn- and anti-1-amino-3-[18F]fluoromethyl-cyclobutane-1-carboxylic acid (FMACBC) , analogs of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) , demonstrated potential for PET ligands in tumor detection. These compounds, especially [18F]16 and [18F]17, showed high uptake in the pancreas and significant retention in tumor tissue, suggesting their viability for imaging brain tumors. The findings indicate that these compounds, like anti-[18F]FACBC, are excellent candidates for imaging brain tumors due to the ratios of tumor uptake to normal brain uptake (Martarello et al., 2002).

Environmental Impact and Degradation

Research on Polyfluoroalkyl chemicals highlighted their widespread use in industrial and commercial applications and raised concerns about their environmental impact. The study focused on the microbial degradation of these compounds and how they transform into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs) in the environment. The review provided insights into the biodegradability studies and identified knowledge gaps, suggesting directions for future research in environmental monitoring and ecotoxicological assessment (Liu & Avendaño, 2013).

Radiation Dosimetry

The study on Biodistribution and Radiation Dosimetry of Anti-18F-FACBC in Humans assessed the whole-body radiation burden of anti-18F-FACBC. This synthetic leucine amino acid analog permits the evaluation of the L-amino acid transport system and provides insight into its whole-body radiation burden in humans, indicating acceptable dosimetry for imaging purposes (Nye et al., 2007).

Toxicogenomic Study

The toxicogenomic analysis of perfluorooctanoic acid (PFOA) revealed its impact on DNA methylation and alternative splicing in mouse liver. The study provided insights into the mechanisms of PFOA-mediated hepatotoxicity and pathogenesis, shedding light on the epigenetic alterations and mRNA splicing changes associated with exposure to PFOA (Wen et al., 2020).

Safety And Hazards

3,3-Difluorocyclobutanamine is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

3,3-difluorocyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F2N/c5-4(6)1-3(7)2-4/h3H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKATWUBDSJHPEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626276
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorocyclobutanamine

CAS RN

791061-00-2
Record name 3,3-Difluorocyclobutanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0791061002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3-Difluorocyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70626276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluorocyclobutanamine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX24UH45GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
T Shao, JM Gong, J Liu, LJ Han, M Chen, Q Jia… - …, 2022 - pubs.rsc.org
2D organic–inorganic hybrids have unique features, such as structural tunability and stability, thus they have received tremendous scientific attention in recent years. Here, we report a …
Number of citations: 2 pubs.rsc.org
X Zhang, N Zhang, G Chen, A Turpoff, H Ren… - Bioorganic & medicinal …, 2013 - Elsevier
A novel series of 6-(indol-2-yl)pyridine-3-sulfonamides was prepared and evaluated for their ability to inhibit HCV RNA replication in the HCV replicon cell culture assay. Preliminary …
Number of citations: 38 www.sciencedirect.com
J Gras - Drugs of the Future, 2017 - access.portico.org
Acute myeloid leukemia (AML), the most common acute leukemia affecting adults, is characterized by clonal expansion of myeloid progenitors in the bone marrow and in peripheral …
Number of citations: 2 access.portico.org
MV Patel, HM Peltier, MA Matulenko, JR Koenig… - Bioorganic & Medicinal …, 2022 - Elsevier
The voltage-gated sodium channel Na v 1.7 is an attractive target for the treatment of pain based on the high level of target validation with genetic evidence linking Na v 1.7 to pain in …
Number of citations: 3 www.sciencedirect.com
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org
RR Surgenor, AC Grote, C McGeough… - The Journal of …, 2020 - ACS Publications
A direct, stereocontrolled synthesis of acyclic α-chloroenamides is presented. Our methodology showed good yields and substrate scope. Mechanistic insights are provided that account …
Number of citations: 4 pubs.acs.org
KP Melnykov, DS Granat, DM Volochnyuk… - …, 2018 - thieme-connect.com
An approach for the multigram synthesis of 3,3-difluorocyclobutyl-substituted building blocks (including carboxylic acid, amines, alcohols, azide, trifluoroborate ketone) is described. It is …
Number of citations: 23 www.thieme-connect.com

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